molecular formula C11H15NO B13119091 (R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol

(R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol

Cat. No.: B13119091
M. Wt: 177.24 g/mol
InChI Key: CVTUATVVDRJTQZ-LLVKDONJSA-N
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Description

®-2-(Amino(cyclopropyl)methyl)-4-methylphenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a phenol precursor reacts with an electrophile.

Industrial Production Methods

Industrial production of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives, depending on the reagents used.

Scientific Research Applications

®-2-(Amino(cyclopropyl)methyl)-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can be compared with other similar compounds, such as:

    ®-2-(Amino(cyclopropyl)methyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.

    ®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol: Similar structure but with a chloro group instead of a methyl group.

    ®-2-(Amino(cyclopropyl)methyl)-4-nitrophenol: Similar structure but with a nitro group instead of a methyl group.

The uniqueness of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[(R)-amino(cyclopropyl)methyl]-4-methylphenol

InChI

InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3/t11-/m1/s1

InChI Key

CVTUATVVDRJTQZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](C2CC2)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2CC2)N

Origin of Product

United States

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